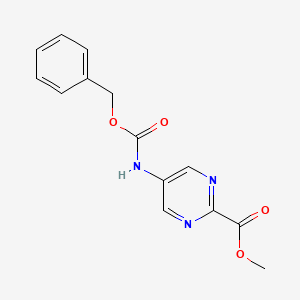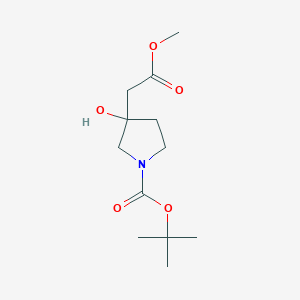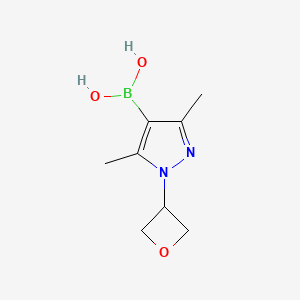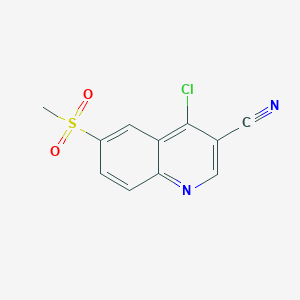![molecular formula C7H4BrNO2 B13659356 5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
5-Bromobenzo[c]isoxazol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that contains a bromine atom attached to a benzene ring fused with an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[c]isoxazol-3(1H)-one typically involves the bromination of benzo[c]isoxazol-3(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c]isoxazol-3(1H)-one derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromobenzo[c]isoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromobenzo[d]isoxazol-3-ylamine
- 5-Bromobenzo[e]isoxazol-3-ylamine
Uniqueness
5-Bromobenzo[c]isoxazol-3(1H)-one is unique due to its specific ring structure and the position of the bromine atom. This structural uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H4BrNO2 |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
5-bromo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H |
Clé InChI |
ZBLZDNIDPBEJJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)

![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)


![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
